![molecular formula C20H26ClNO B1532756 (2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine CAS No. 1040684-62-5](/img/structure/B1532756.png)
(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine
Overview
Description
Scientific Research Applications
Chemical Transformations and Environmental Implications One area of research involves the degradation and transformation products of related compounds in various environments. For example, studies on benzophenone-3, a compound with a somewhat similar chemical structure, in chlorinated seawater swimming pools, highlight the formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts. This research is crucial for understanding the environmental fate and implications of such compounds when exposed to disinfection processes (Tarek Manasfi et al., 2015).
Synthesis and Antimicrobial Activity Another significant area of research is the synthesis of derivatives and evaluation of their biological activities. For instance, a study on the synthesis of 1,3,4-oxadiazole derivatives bearing Schiff base moieties, which share a common motif with (2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine, revealed notable antimicrobial activity against various microorganisms. This indicates potential applications in developing new antimicrobial agents (K. Kapadiya et al., 2020).
Docking Studies and Synthesis Methods Further research includes docking studies and novel synthesis methods for related compounds. For example, a facile synthesis approach for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was developed, demonstrating the potential for creating compounds with specific biological activities through targeted synthesis strategies (Ravi Kumar Bommeraa et al., 2019).
Environmental Presence and Fate Research also extends to the environmental presence and fate of UV filters and related compounds, highlighting the need for understanding the ecological impact of such chemicals. Studies have identified various benzophenone-type UV filters in environmental samples, indicating the widespread presence and persistence of these compounds, which may have implications for environmental health and safety (Zi-Feng Zhang et al., 2011).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-hexoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO/c1-2-3-4-7-14-23-19-12-10-17(11-13-19)15-22-16-18-8-5-6-9-20(18)21/h5-6,8-13,22H,2-4,7,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQQZJCSPQFMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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